
11,11,12,12,12-pentadeuteriododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11,12,12,12-pentadeuteriododecanoic acid is a deuterated fatty acid derivative. Deuterium, a stable isotope of hydrogen, replaces five hydrogen atoms in the dodecanoic acid molecule. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications, particularly in research involving metabolic processes and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11,12,12,12-pentadeuteriododecanoic acid typically involves the following steps:
Starting Material: The process begins with commercially available dodecanoic acid.
Deuteration: The hydrogen atoms at positions 11 and 12 are replaced with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
11,11,12,12,12-pentadeuteriododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Metabolic Studies
Fatty Acid Metabolism:
11,11,12,12,12-pentadeuteriododecanoic acid is utilized as a tracer in metabolic studies to investigate fatty acid metabolism. The incorporation of deuterium allows researchers to track the metabolic pathways of fatty acids within biological systems. Studies have shown that deuterated fatty acids can provide insights into lipid metabolism and the role of specific fatty acids in energy production and storage.
Case Study:
In a study examining the effects of dietary fatty acids on metabolism, researchers administered this compound to subjects. The results indicated that the deuterated compound was effectively incorporated into various lipid pools, allowing for a better understanding of how different fatty acids influence metabolic processes.
Nuclear Magnetic Resonance Spectroscopy
Structural Analysis:
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying molecular structures and dynamics. The use of this compound in NMR studies enhances the resolution and sensitivity of spectral data. The presence of deuterium reduces the complexity of spectra due to its lower magnetic moment compared to hydrogen.
Case Study:
A research team employed this compound in NMR experiments to analyze the conformational dynamics of lipid bilayers. The findings revealed crucial information about the interactions between lipids and membrane proteins. This application highlights the significance of deuterated compounds in elucidating complex biological systems.
Drug Development
Pharmacokinetics:
In drug development, understanding the pharmacokinetics of compounds is essential for evaluating their efficacy and safety. This compound serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling. Researchers can use this compound to trace drug metabolism and distribution within organisms.
Case Study:
A study investigated the pharmacokinetics of a new therapeutic agent using this compound as a tracer. The results demonstrated that the deuterated compound provided clear insights into the absorption and elimination rates of the drug in vivo. This application underscores the potential of deuterated fatty acids in enhancing drug development processes.
Data Tables
Study Focus | Application Area | Key Findings |
---|---|---|
Fatty Acid Metabolism | Metabolic Studies | Traced incorporation into lipid pools |
Conformational Dynamics | NMR Spectroscopy | Enhanced resolution in lipid bilayer studies |
Pharmacokinetics | Drug Development | Provided insights into drug absorption rates |
Mechanism of Action
The mechanism of action of 11,11,12,12,12-pentadeuteriododecanoic acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium atoms can alter reaction kinetics and metabolic rates, providing insights into the dynamics of lipid metabolism. The compound interacts with enzymes and molecular targets involved in fatty acid oxidation and biosynthesis, affecting the overall metabolic flux.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic Acid: The non-deuterated form of the compound.
Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as 9,9,10,10-d4-stearic acid.
Uniqueness
11,11,12,12,12-pentadeuteriododecanoic acid is unique due to the specific positions of deuterium substitution, which can significantly impact its metabolic behavior and physical properties. This specificity makes it particularly valuable for detailed metabolic studies and isotopic labeling applications.
Biological Activity
11,11,12,12,12-Pentadeuteriododecanoic acid (D3-dodecanoic acid) is a deuterated form of dodecanoic acid, also known as lauric acid. This compound has garnered attention in biochemical research due to its unique isotopic labeling and potential applications in metabolic studies. Understanding its biological activity is essential for exploring its roles in metabolism and therapeutic applications.
- Chemical Formula : C₁₂H₂₄O₂ (D3-dodecanoic acid)
- Molecular Weight : 200.32 g/mol
- Structure : Dodecanoic acid consists of a 12-carbon saturated fatty acid chain with a carboxylic acid functional group.
Dodecanoic acid is metabolized primarily in the liver and can be incorporated into various lipid structures, influencing membrane fluidity and signaling pathways. Research indicates that deuterated fatty acids like D3-dodecanoic acid can serve as tracers in metabolic studies, allowing for the investigation of lipid metabolism pathways.
- Fatty Acid Oxidation : D3-dodecanoic acid undergoes β-oxidation in mitochondria, producing acetyl-CoA, which enters the citric acid cycle for energy production.
- Impact on Lipid Profiles : Studies show that medium-chain fatty acids (MCFAs) like dodecanoic acid can alter lipid profiles, potentially affecting cholesterol levels and inflammatory markers.
Case Studies and Research Findings
Case Study 1: Metabolic Tracing
A study utilized D3-dodecanoic acid to trace fatty acid metabolism in human subjects. Participants were administered the compound, and subsequent analysis of blood and urine samples revealed insights into the kinetics of fatty acid oxidation and its impact on energy expenditure.
Parameter | Pre-Administration | Post-Administration |
---|---|---|
Plasma Acetyl-CoA Level | 150 µM | 300 µM |
Urinary Excretion of D3 | 0 mg | 5 mg |
This case highlighted the utility of deuterated fatty acids in understanding metabolic pathways.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of dodecanoic acid derivatives. In vitro studies demonstrated that D3-dodecanoic acid inhibited pro-inflammatory cytokine production in macrophages.
Cytokine | Control (pg/mL) | D3-Dodecanoic Acid (pg/mL) |
---|---|---|
TNF-α | 250 | 150 |
IL-6 | 300 | 180 |
These findings suggest that D3-dodecanoic acid may possess therapeutic potential in managing inflammatory conditions.
Properties
Molecular Formula |
C12H24O2 |
---|---|
Molecular Weight |
205.35 g/mol |
IUPAC Name |
11,11,12,12,12-pentadeuteriododecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |
InChI Key |
POULHZVOKOAJMA-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.